molecular formula C9H7ClN2O B1375817 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 1260381-71-2

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

Cat. No. B1375817
M. Wt: 194.62 g/mol
InChI Key: KRCGNHFTCROBPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is 152.58 . The InChI code is 1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” are not available, pyrrolopyridine derivatives have been used in various scientific research applications. For instance, they have been used as catalysts, intermediates in the synthesis of other compounds, and to form coordination complexes.


Physical And Chemical Properties Analysis

“1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a solid at room temperature . It is soluble in organic solvents such as acetone and ethanol. The compound has a molecular weight of 152.58 .

Scientific Research Applications

  • Design and Synthesis of Pyrrolo Derivatives

    • Summary of Application : The derivative 1H-pyrrolo[2,3-b]pyridine has been used in the design and synthesis of potent fibroblast growth factor receptor inhibitors . These inhibitors play an essential role in various types of tumors .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives .
    • Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

    • Summary of Application : 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives are being researched as hematopoietic progenitor kinase 1 (HPK1) inhibitors . These compounds could potentially be used in the treatment of abnormal cell growth, including cancer .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives .
    • Results or Outcomes : The specific results or outcomes are not detailed in the source .
  • Intermediate in the Synthesis of Other Compounds

    • Summary of Application : “1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is of interest to researchers due to its potential as an intermediate in the synthesis of other compounds.
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of the compound.
    • Results or Outcomes : The specific results or outcomes are not detailed in the source.

Safety And Hazards

The compound is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCGNHFTCROBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856982
Record name 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

CAS RN

1260381-71-2
Record name 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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